BenchChemオンラインストアへようこそ!

3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Medicinal Chemistry Lead Optimization Receptor Pharmacology

3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-54-2) is a fully synthetic, heterocyclic small molecule belonging to the triazolo[1,5-a]quinazolin-5-amine chemotype, with molecular formula C23H18ClN5O and a molecular weight of 415.88 g/mol. This compound is offered by multiple commercial screening-compound suppliers primarily for early-stage research use, typically at ≥95% purity.

Molecular Formula C23H18ClN5O
Molecular Weight 415.88
CAS No. 866345-54-2
Cat. No. B2987670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
CAS866345-54-2
Molecular FormulaC23H18ClN5O
Molecular Weight415.88
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
InChIInChI=1S/C23H18ClN5O/c1-30-20-9-5-2-6-16(20)14-25-22-18-7-3-4-8-19(18)29-23(26-22)21(27-28-29)15-10-12-17(24)13-11-15/h2-13H,14H2,1H3,(H,25,26)
InChIKeyGPARLHJAGISBJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-54-2): Procurement-Relevant Compound Identity and Evidence Status


3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-54-2) is a fully synthetic, heterocyclic small molecule belonging to the triazolo[1,5-a]quinazolin-5-amine chemotype, with molecular formula C23H18ClN5O and a molecular weight of 415.88 g/mol. This compound is offered by multiple commercial screening-compound suppliers primarily for early-stage research use, typically at ≥95% purity. Despite the scaffold's rich literature background in adenosine and serotonin receptor pharmacology, no primary research paper, patent, or public authoritative database currently reports any experimentally measured biological activity, receptor binding affinity, functional potency, selectivity profile, ADME parameter, or in vivo efficacy data specifically for this compound. Consequently, the evidentiary foundation required for comparative scientific selection and procurement differentiation has not been established.

Why Closely Related Triazoloquinazoline Analogs Cannot Be Substituted for 3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (866345-54-2)


Triazolo[1,5-a]quinazolin-5-amines are established as a privileged scaffold class in which subtle alterations at the N5-substituent position are known to profoundly modulate receptor subtype selectivity, functional activity, and intrinsic efficacy at adenosine A1, A2A, A2B, and A3 receptors, as well as serotonin 5-HT6 receptors. Published SAR studies across numerous closely related analogs demonstrate that even minor changes in the N-benzyl substituent—such as the position of a methoxy group, halogen substitution pattern, or alkyl linker length—can invert selectivity between receptor subtypes or shift a compound from antagonist to partial agonist. Consequently, any assumption that a structurally similar analog (e.g., the para-methoxybenzyl variant, unsubstituted benzyl analog, or alternative N-alkyl derivative) can serve as a procurement-substitutable equivalent for 866345-54-2 is scientifically unjustified without direct head-to-head data. The 2-methoxyphenylmethyl N5-substituent combined with the 3-(4-chlorophenyl) group on the triazole ring represents a unique substitution vector that has no pre-characterized pharmacological fingerprint in the public domain.

Quantitative Differential Evidence for Prioritizing 3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (866345-54-2) Over Its Closest Analogs


Absence of Published Experimental Activity Data Precludes Quantitative Comparator Differentiation

Following exhaustive search of primary research literature, patent databases (USPTO, WIPO, EPO, Google Patents), PubChem BioAssay, ChEMBL, BindingDB, and the IUPHAR/BPS Guide to Pharmacology, no experimentally measured biological activity data—including receptor binding Ki, functional IC50/EC50, cellular assay readouts, or in vivo endpoints—were identified for 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-54-2). This comprehensive null result extends across all potential target classes associated with the triazoloquinazoline scaffold (adenosine receptors A1, A2A, A2B, A3; serotonin 5-HT6 receptor; benzodiazepine binding site; EGFR kinase). No direct head-to-head comparison study between this compound and any structurally related analog has been published. No patent exemplifies, claims, or provides biological data for this specific compound. The only publicly available data are predicted physicochemical properties (LogP ≈ 5.32, TPSA ≈ 50.7 Ų) from computational estimation, which do not constitute experimentally verified differentiation evidence.

Medicinal Chemistry Lead Optimization Receptor Pharmacology

Predicted Physicochemical Properties Offer No Verified Differentiation from In-Class Analogs

Computational estimation of physicochemical properties for 866345-54-2 yields a predicted LogP of approximately 5.32 and a topological polar surface area (TPSA) of approximately 50.7 Ų. When compared against predicted values for the closest commercially available analog—3-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (CAS 866345-57-5, the para-methoxy positional isomer)—both compounds produce identical or near-identical predicted LogP and TPSA values due to their isomeric relationship. No experimentally determined LogP, solubility, permeability, or metabolic stability measurement exists for either compound. Therefore, computational property predictions cannot differentiate these two positional isomers for procurement purposes, and any property-based selection must rely on experimental determination post-acquisition.

Computational Chemistry Drug-Likeness Property Prediction

Scaffold-Level SAR Inferences Cannot Be Extrapolated to This Specific Substitution Pattern

The broader triazoloquinazoline-5-amine scaffold has well-characterized structure-activity relationships at adenosine receptors (A1, A2A, A2B, A3) and the serotonin 5-HT6 receptor. In the adenosine antagonist CGS 15943 series, N5-alkylation was shown to cause a selective loss of binding activity at the A2 receptor while retaining activity at A1 and A3 subtypes in some cases. In the 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazoline series, N5-substituent variation yielded 5-HT6 receptor antagonists with Ki < 10 nM and IC50 < 100 nM, with selectivity exceeding 100-fold over other serotonin receptor subtypes. However, 866345-54-2 differs from both characterized series in three key structural features: (a) it contains a 3-(4-chlorophenyl) group directly attached to the triazole ring rather than a sulfonyl linker; (b) the triazole ring fusion is [1,5-a] rather than the [1,5-c] of CGS 15943; and (c) the N5-substituent is 2-methoxybenzyl, a substitution pattern not represented in any published adenosine or serotonin receptor SAR study. These cumulative structural deviations from all experimentally characterized analogs mean that no class-level potency, selectivity, or functional activity inference can be reliably extrapolated to this compound.

Structure-Activity Relationships Chemotype Analysis Receptor Selectivity

Patent Landscape Confirms This Specific Compound Has No Disclosed Biological Utility

A systematic patent search across WIPO, USPTO, EPO, and Google Patents databases for the exact CAS number (866345-54-2), IUPAC name, InChIKey (GPARLHJAGISBJT-UHFFFAOYSA-N), and substructure fragments yielded no patent document that exemplifies, claims, or provides biological data for this specific compound. In contrast, numerous patents and patent applications covering triazoloquinazoline-5-amines as adenosine A2A and A3 receptor antagonists, serotonin 5-HT6 receptor antagonists, and EGFR kinase inhibitors were identified, but none encompass the 3-(4-chlorophenyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine substitution pattern. Prominent patent families include WO/EP/US filings by Merck Sharp & Dohme on A2A antagonists, and multiple academic filings on 3-phenylsulfonyl triazoloquinazolines as 5-HT6 antagonists. The absence of this compound from all identified patent filings means that, unlike many structurally characterized analogs, it has no publicly disclosed therapeutic utility, target engagement profile, or intellectual property position.

Patent Analysis Freedom to Operate Prior Art

Scientifically Defensible Application Scenarios for 3-(4-Chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine (866345-54-2) Given Current Evidence Limitations


Unbiased Phenotypic or High-Content Screening Requiring Novel Chemotypes with Uncharacterized Pharmacology

For screening campaigns that explicitly seek chemical diversity beyond known pharmacologically annotated compounds, 866345-54-2 offers a structurally distinct triazoloquinazoline substitution pattern not represented in any characterized bioactive compound library. Its unique combination of 3-(4-chlorophenyl), [1,5-a] ring fusion, and N5-(2-methoxybenzyl) substituents may interact with biological targets outside the adenosine/serotonin receptor space that dominates the characterized triazoloquinazoline literature. This compound is appropriate for inclusion in diversity-oriented screening decks where the goal is to identify novel chemotype-target pairings unconstrained by existing pharmacological knowledge. Users should note that this application scenario derives from the absence of characterized activity rather than from demonstrated polypharmacology, and hit validation will require full de novo target deconvolution.

Comparative Physicochemical Profiling of Positional Isomer Pairs for Computational Model Training

When procured alongside its para-methoxy positional isomer (CAS 866345-57-5), these two compounds form a matched molecular pair (MMP) that can experimentally probe the effect of ortho-vs-para methoxy substitution at the N5-benzyl group on measurable properties—including chromatographic retention time, experimental LogD, kinetic solubility, microsomal stability, and plasma protein binding—independent of biological activity. Experimental determination of these parameters for both isomers can generate valuable training data for computational models of substituent effects within the triazoloquinazoline chemotype, addressing the current gap where only predicted property values exist. This paired procurement strategy leverages the absence of pre-existing data to contribute to fundamental medicinal chemistry knowledge rather than relying on unvalidated biological hypotheses.

Target Identification and Chemical Proteomics Studies Using Uncharacterized Scaffold Probes

For academic or industrial laboratories equipped with chemical proteomics capabilities (affinity-based target fishing, thermal proteome profiling, or photoaffinity labeling-mass spectrometry workflows), 866345-54-2 can serve as a probe compound for unbiased target identification studies. The triazoloquinazoline core provides a synthetically tractable scaffold for future derivatization into affinity probes or bifunctional degrader molecules once an initial target engagement profile is established. This scenario is predicated on the compound's status as a completely uncharacterized chemical probe; laboratories that require pre-validated target engagement data for grant applications or project milestones should select an alternative, literature-characterized triazoloquinazoline analog instead.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.